3-Bromo-7-phenyldibenzo[b,d]furan
Description
Contextual Significance of Dibenzo[b,d]furan Scaffolds in Contemporary Chemical Science
The dibenzo[b,d]furan scaffold, a tricyclic aromatic ether, is a privileged structure in contemporary chemical science due to its rigid, planar geometry and unique electronic characteristics. This core is found in a variety of natural products and has been extensively utilized in the design of synthetic molecules with a wide range of applications. biointerfaceresearch.comresearchgate.net
Dibenzofurans are heterocyclic compounds composed of two benzene (B151609) rings fused to a central furan (B31954) ring. biointerfaceresearch.com This arrangement results in a thermally robust molecule with a useful liquid range, making it suitable for applications such as a heat transfer agent. biointerfaceresearch.com The inherent properties of the dibenzo[b,d]furan core, including its ability to participate in various electrical reactions like halogenations and Friedel-Crafts reactions, make it a versatile platform for chemical modifications. biointerfaceresearch.com
The significance of the dibenzo[b,d]furan scaffold extends to several key areas:
Medicinal Chemistry: Dibenzofuran (B1670420) derivatives are integral to numerous medicinal compounds and are being actively researched for their potential as anticancer, antibacterial, and antifungal agents. biointerfaceresearch.comresearchgate.net They have shown promise in addressing conditions like type-2 diabetes and in promoting skin treatments. researchgate.net
Materials Science: The structural rigidity and electronic properties of dibenzofurans make them attractive components for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Natural Products: The dibenzo[b,d]furan motif is a key structural feature in various naturally occurring compounds, some of which exhibit significant biological activities. researchgate.net
Rationale for Investigating Substituted Dibenzo[b,d]furan Architectures: A Research Perspective
The investigation of substituted dibenzo[b,d]furan architectures is driven by the desire to modulate and enhance the inherent properties of the parent scaffold for specific scientific and technological purposes. The introduction of different functional groups at various positions on the dibenzo[b,d]furan core allows for precise control over its electronic, optical, and biological properties.
From a research perspective, the key motivations for exploring substituted dibenzo[b,d]furans include:
Tuning Electronic Properties: The addition of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is crucial for designing materials with tailored charge transport properties for electronic devices.
Enhancing Biological Activity: The nature and position of substituents can dramatically influence the interaction of dibenzofuran derivatives with biological targets. nih.gov For instance, the placement of hydroxyl and carboxamide groups has been shown to be critical for the kinase inhibitory activity of certain dibenzofuran-based compounds. nih.gov
Improving Solubility and Processability: The introduction of appropriate side chains can enhance the solubility of dibenzofuran-based molecules in common organic solvents, which is a critical factor for their practical application in solution-processed electronic devices and for their formulation in pharmaceutical preparations.
Enabling Further Functionalization: The presence of a reactive handle, such as a bromine atom, provides a site for subsequent chemical transformations. This allows for the construction of more complex and diverse molecular architectures through cross-coupling reactions, expanding the accessible chemical space. nih.gov
Scope and Objectives of Academic Inquiry into 3-Bromo-7-phenyldibenzo[b,d]furan
The primary objectives of research on this particular compound include:
Synthesis and Characterization: Developing efficient synthetic routes to access this compound and thoroughly characterizing its structural and physicochemical properties.
Exploration of Reactivity: Investigating the reactivity of the bromine substituent in various cross-coupling reactions to synthesize a library of novel 3,7-disubstituted dibenzo[b,d]furan derivatives.
Investigation of Photophysical Properties: Studying the absorption and emission properties of this compound and its derivatives to assess their potential as fluorescent probes or as components in optoelectronic devices.
Evaluation of Biological Potential: Screening the compound and its derivatives for potential biological activities, building upon the known pharmacological relevance of the dibenzofuran scaffold.
The study of this compound provides a valuable platform for fundamental research in organic synthesis, materials science, and medicinal chemistry, with the potential to lead to the discovery of new functional materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-7-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H |
InChI Key |
TWTJYLQNRFCCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 3 Bromo 7 Phenyldibenzo B,d Furan
Reactivity of the Bromine Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The bromine atom at the 3-position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov The bromine substituent on the dibenzo[b,d]furan core makes it an ideal substrate for these transformations.
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. harvard.edu For 3-Bromo-7-phenyldibenzo[b,d]furan, a Suzuki coupling would enable the introduction of a new aryl or vinyl group at the 3-position. harvard.edulookchem.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comharvard.edu These reactions are often carried out in the presence of a base and can be performed in various solvents, including aqueous media. nih.govharvard.edu
Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This method is valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The stereochemistry of the starting materials is retained in the final product. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of the aryl bromide with an alkene. nih.govlibretexts.orgbeilstein-journals.org This reaction is a significant method for synthesizing substituted alkenes. nih.gov While effective for aryl iodides, the coupling of aryl bromides can be more challenging and may require specific conditions to prevent side reactions like dehalogenation. nih.govbeilstein-journals.org
Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki | Organoboron compound | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (Aryl-Alkynyl) |
| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |
The carbon-bromine bond can be converted into a more reactive organometallic species, which can then react with various electrophiles.
Lithiation: Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium, can replace the bromine atom with a lithium atom. This process is generally faster than directed ortho-lithiation for bromides. uwindsor.ca The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
Grignard Reagents: The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is another common strategy. While some bromo-aryl compounds can be unreactive in ether, the use of tetrahydrofuran (B95107) (THF) as a solvent can facilitate the reaction. rsc.org The resulting organomagnesium compound can then be used in reactions with electrophiles like aldehydes and ketones. rsc.org
Reactivity of the Dibenzo[b,d]furan Core: Electrophilic Aromatic Substitution and Directed Metalation
The dibenzo[b,d]furan core itself can undergo further functionalization, primarily through electrophilic aromatic substitution and directed metalation reactions.
Electrophilic Aromatic Substitution (EAS): The furan (B31954) ring within the dibenzo[b,d]furan system is generally more susceptible to electrophilic attack than a benzene (B151609) ring. askfilo.compearson.comchegg.com EAS reactions, such as halogenation or nitration, are expected to occur preferentially on the furan ring, likely at the positions with the highest electron density. The stability of the intermediate sigma complex plays a crucial role in determining the regioselectivity of the substitution. askfilo.com For furan itself, substitution at the 2-position is favored. askfilo.compearson.comchegg.com In the case of this compound, the existing substituents will influence the position of further electrophilic attack.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The ether oxygen of the dibenzo[b,d]furan core can act as a directing group, facilitating lithiation at an adjacent position. The resulting aryllithium intermediate can then be trapped with an electrophile.
Transformations Involving the Phenyl Moiety
The phenyl group at the 7-position can also be a site for chemical modification, although it is generally less reactive than the brominated ring or the furan core. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto this phenyl ring, with the position of substitution being directed by the existing attachment to the dibenzo[b,d]furan core.
Advanced Derivatization Strategies for Analog Synthesis
The combination of the reactive sites on this compound allows for the synthesis of a wide array of derivatives. nih.govresearchgate.net For instance, a sequential approach could involve a palladium-catalyzed cross-coupling reaction at the 3-position, followed by a directed metalation or electrophilic substitution on the dibenzo[b,d]furan core. This multi-faceted reactivity enables the systematic modification of the molecule's structure to explore structure-activity relationships in various applications.
Mechanistic Insights into Key Reaction Pathways
The key reaction pathways for this compound, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are underpinned by a series of fundamental organometallic steps. These reactions are catalyzed by palladium complexes, which cycle between Pd(0) and Pd(II) oxidation states.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound, such as a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. beilstein-journals.orglibretexts.org The generally accepted catalytic cycle involves three primary steps:
Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. beilstein-journals.org This process requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex. nih.gov The bromide ligand on the palladium is replaced by the aryl or other organic group from the boronic acid. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvents used. beilstein-journals.org
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple and are expelled as the final product, 3-aryl-7-phenyldibenzo[b,d]furan. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
A simplified representation of the Suzuki-Miyaura coupling mechanism is presented below:
| Step | Description | Intermediate/Product |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |
| 2. Transmetalation | The organic group from the boronic acid (activated by a base) displaces the bromide on the Pd(II) complex. | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | 3-Aryl-7-phenyldibenzo[b,d]furan and Pd(0) |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and an amine. nih.govwikipedia.org Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle.
Oxidative Addition: The cycle is initiated by the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. nih.govnih.gov The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of this step. nih.gov
Amine Coordination and Deprotonation: An amine molecule then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. nih.gov The strength of the base and the nature of the amine influence this step.
Reductive Elimination: The final step is the reductive elimination of the aryl and amino groups from the palladium center, yielding the desired 3-amino-7-phenyldibenzo[b,d]furan product and regenerating the Pd(0) catalyst. wikipedia.org An unproductive side reaction that can occur is β-hydride elimination, especially with certain types of amines. nih.gov
The general mechanistic steps for the Buchwald-Hartwig amination are summarized in the following table:
| Step | Description | Intermediate/Product |
| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |
| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center, and a base removes a proton from the amine. | Aryl-Pd(II)-amido complex |
| 3. Reductive Elimination | The aryl and amido groups are eliminated from the Pd(II) complex to form the C-N bond and regenerate the Pd(0) catalyst. | 3-Amino-7-phenyldibenzo[b,d]furan and Pd(0) |
The specific electronic and steric properties of the 7-phenyl-dibenzo[b,d]furan scaffold can influence the kinetics and outcomes of these reactions. For instance, the electron-rich nature of the dibenzofuran (B1670420) ring system can affect the rate of oxidative addition. Furthermore, the steric bulk of the entire molecule may necessitate the use of specialized bulky phosphine ligands to facilitate the reaction and prevent the formation of undesired side products. While detailed mechanistic studies specifically on this compound are limited, the foundational principles established for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust framework for understanding its chemical reactivity. libretexts.orgnih.gov
Theoretical and Computational Investigations of 3 Bromo 7 Phenyldibenzo B,d Furan
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure of organic molecules. These calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity and electronic properties. researchgate.netnih.govnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity and is associated with a red-shift in the molecule's absorption spectrum. For a molecule like 3-bromo-7-phenyldibenzo[b,d]furan, the HOMO is expected to be distributed across the electron-rich dibenzofuran (B1670420) and phenyl rings, while the LUMO would also be located on the aromatic system. The presence of the bromine atom and the phenyl group would modulate the energies and spatial distributions of these orbitals. While no specific values for this compound have been published, DFT calculations on related benzofuran (B130515) derivatives have successfully determined these parameters. rsc.org
Hypothetical FMO Data Table for this compound This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.9 to -2.3 |
Electron Density Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. pku.edu.cn It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. pku.edu.cn
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. researchgate.net For this compound, a key point of flexibility is the rotation of the phenyl group at the 7-position relative to the plane of the dibenzofuran core.
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this rotation and other molecular motions over time. Such simulations would provide insight into how the molecule behaves in different environments, such as in various solvents or within a material matrix. While studies on related dioxanes have utilized these methods, researchgate.net specific research on this compound is not present in the literature.
Prediction of Spectroscopic Parameters (excluding basic identification)
Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental data.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions can aid in the assignment of experimental spectra and confirm the molecular structure. For this compound, protons and carbons near the electronegative bromine and oxygen atoms, as well as those influenced by the ring currents of the phenyl group, would have characteristic predicted shifts.
Hypothetical Predicted ¹³C NMR Data Table This table is for illustrative purposes only, as specific published data is unavailable.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (C-Br) | ~115-120 |
| C-7 (C-Ph) | ~135-140 |
UV-Vis Absorption and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption (UV-Vis) and emission spectra of molecules. mdpi.comacs.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). mdpi.comacs.org For this compound, the extended π-conjugated system is expected to result in absorption in the UV region. TD-DFT calculations would reveal how the bromo and phenyl substituents influence the electronic transitions and the resulting spectral properties. Such studies have been performed on other benzofuran derivatives to successfully match experimental spectra. mdpi.com
Reaction Mechanism Studies Using DFT and Ab Initio Methods
While specific comprehensive reaction mechanism studies exclusively targeting this compound are not extensively documented in publicly available literature, the general principles of dibenzofuran chemistry can be elucidated through Density Functional Theory (DFT) and ab initio methods. These computational approaches are crucial for understanding the formation and transformation of the dibenzofuran scaffold. For instance, DFT studies on the synthesis of dibenzofurans often explore pathways such as palladium-catalyzed C-H activation/C-O cyclization or intramolecular C-C bond formation from diaryl ethers.
Theoretical investigations into the reactions of the parent dibenzofuran molecule provide foundational knowledge. For example, a DFT study on the reactions of dibenzofuran in a reducing environment has shown that direct hydrogen addition to the carbon atoms is a more favorable pathway than the high-energy C-O bond cleavage. nih.gov Such studies help in predicting the reactivity of substituted derivatives like this compound. The presence of the bromo and phenyl substituents is expected to significantly influence the electron distribution and, consequently, the regioselectivity and energetics of various reactions. For example, in cycloaddition reactions, the electronic nature of substituents on the furan (B31954) ring system dictates the reaction mechanism and outcomes. pku.edu.cn
Table 1: Representative Theoretical Studies on Dibenzofuran and Related Heterocycles
| Study Focus | Computational Method | Key Findings |
| Reaction pathways of dibenzofuran under reducing conditions | DFT | C-O bond scission has a high energy barrier (107 kcal/mol); bimolecular reactions with H or H2 are more favorable. nih.gov |
| [8 + 2] Cycloadditions of Dienylfurans | DFT | The mechanism (stepwise vs. concerted) is influenced by the diene substituent on the furan ring. pku.edu.cn |
| Pyrolysis of Benzothiophene (a related sulfur analog) | DFT | The most probable pyrolysis reaction is initiated by α-H migration to the β-position. nih.gov |
This table presents generalized findings from related systems, as specific data for this compound is not available.
The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. For the synthesis of substituted dibenzofurans, common methods include Suzuki or Ullmann coupling reactions. While specific transition state calculations for this compound are not published, DFT can be used to model the transition states of these cross-coupling reactions.
For a hypothetical synthesis involving a Suzuki coupling to introduce the phenyl group, DFT calculations would typically involve locating the transition state for the oxidative addition, transmetalation, and reductive elimination steps. The calculated activation energies for each step would identify the rate-determining step of the catalytic cycle. For example, in related catalytic cycles for forming biaryl compounds, the reductive elimination step is often found to have a significant energy barrier.
Similarly, for reactions involving the dibenzofuran core itself, such as electrophilic aromatic substitution, transition states can be located to predict the regioselectivity. The positions on the dibenzofuran rings are not equivalent, and the presence of the existing bromo and phenyl groups will direct incoming electrophiles. DFT calculations can quantify the activation energy barriers for substitution at each possible site, thus predicting the most likely products. For instance, studies on the atmospheric degradation of dibenzofuran initiated by OH radicals have used DFT to calculate activation energies for the formation of various adducts. researchgate.net
Table 2: Hypothetical Activation Energies for Key Reaction Steps in Dibenzofuran Synthesis
| Reaction Step (Hypothetical) | System | Computational Level | Calculated Activation Energy (kcal/mol) |
| C-O Reductive Elimination | Palladium-catalyzed cyclization | DFT (B3LYP) | ~25-35 |
| C-H Activation | Palladium-catalyzed direct arylation | DFT (various functionals) | ~20-30 |
| Electrophilic Attack | Nitration of Dibenzofuran | DFT (B3LYP/6-31G*) | ~15-25 (position dependent) |
Note: The values in this table are illustrative and based on general knowledge of similar systems, not on specific calculations for this compound.
Computational Design of Novel Derivatives with Tuned Properties
Computational chemistry is a cornerstone of modern materials science, enabling the in silico design of novel molecules with tailored electronic and photophysical properties. For this compound, computational design strategies can be employed to predict how modifications to its structure would impact its properties for potential applications, for instance, in organic electronics. Dibenzofuran derivatives are of interest as host materials for blue phosphorescent organic light-emitting diodes (OLEDs) due to their high triplet energy. researchgate.net
By systematically modifying the core structure of this compound—for example, by replacing the bromine atom with other functional groups or by altering the position and nature of the phenyl substituent—researchers can computationally screen a virtual library of new derivatives. DFT and time-dependent DFT (TD-DFT) calculations can predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the triplet energy. These parameters are critical in determining the suitability of a material for a specific application. For example, in OLED host materials, a high triplet energy is required to efficiently confine the excitons on the phosphorescent guest emitter.
The goal of such computational design is to establish structure-property relationships. For instance, adding electron-donating or electron-withdrawing groups at different positions on the dibenzofuran skeleton can systematically tune the HOMO and LUMO energies, thereby controlling charge injection and transport properties.
Table 3: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Triplet Energy (eV) | Potential Application |
| Addition of a carbazole (B46965) group | -5.6 | -2.1 | 2.9 | OLED Host Material |
| Replacement of Br with -CN | -6.2 | -2.8 | 2.7 | Electron Transport Material |
| Addition of a diphenylamino group | -5.4 | -2.0 | 2.8 | Hole Transport Material |
| Sulfonation of the phenyl ring | -6.0 | -2.5 | 2.8 | Increased Solubility |
Disclaimer: The data in this table is hypothetical and illustrative of the types of predictions made in computational design studies. It is based on general trends observed for functionalized aromatic compounds and is not the result of specific calculations for these exact derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 7 Phenyldibenzo B,d Furan
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-7-phenyldibenzo[b,d]furan. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule. The number of signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a preliminary assignment of the molecular skeleton.
For a definitive assignment, a combination of one-dimensional and two-dimensional NMR experiments is required. These advanced techniques help to resolve ambiguities and confirm the precise connectivity of atoms within the dibenzofuran (B1670420) core and the attached phenyl and bromo substituents.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and spatial relationships within this compound. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are adjacent to each other, which is essential for piecing together the spin systems within the aromatic rings of the dibenzofuran and the phenyl group. For instance, it would confirm the connectivity of protons on the individual aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, it can show correlations from the protons on the phenyl ring to the carbon atom of the dibenzofuran core to which it is attached, confirming the C-C bond between the two ring systems. Similarly, correlations between protons and the carbon atoms flanking the bromine and oxygen atoms help to fix the substitution pattern. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and are critical for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can reveal the spatial proximity between protons on the phenyl ring and adjacent protons on the dibenzofuran core, providing insights into the rotational orientation of the phenyl group.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved.
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY | ¹H - ¹H through-bond | Identifies adjacent protons on the phenyl and dibenzofuran rings. |
| HSQC/HMQC | ¹H - ¹³C one-bond | Assigns specific protons to their directly attached carbon atoms. |
| HMBC | ¹H - ¹³C multiple-bond | Confirms connectivity between the phenyl ring and the dibenzofuran core; assigns quaternary carbons. |
| NOESY | ¹H - ¹H through-space | Provides information on the 3D structure and conformation, such as the orientation of the phenyl ring. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula, C₁₈H₁₁BrO. chemscene.com
The fragmentation pattern observed in the mass spectrum, typically obtained using Electron Ionization (EI), offers valuable structural information. The bromine atom has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two mass units.
The fragmentation of brominated dibenzofurans is influenced by the position of the bromine substituent. acs.orgnih.gov Common fragmentation pathways include:
Loss of a bromine atom: [M - Br]⁺
Loss of carbon monoxide: [M - CO]⁺
Sequential loss of H and Br: [M - H - Br]⁺
Formation of a stable dibenzofuran-like intermediate: Quantum chemistry simulations have shown that the formation of stable intermediates can influence fragmentation mechanisms. acs.orgnih.gov
Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov This provides more detailed structural information and helps to differentiate between isomers.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Description | Expected m/z (mass-to-charge ratio) | Key Feature |
|---|---|---|---|
| [C₁₈H₁₁BrO]⁺ | Molecular Ion (M⁺) | ~322 / 324 | Characteristic 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br. |
| [C₁₈H₁₁O]⁺ | Fragment from loss of Br | ~243 | Loss of the bromine atom. |
| [C₁₇H₁₁Br]⁺ | Fragment from loss of CO | ~294 / 296 | Loss of a carbonyl group, characteristic of furan (B31954) rings. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR and Raman spectra would be characterized by several key absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and dibenzofuran rings.
C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage in the dibenzofuran core, usually found in the 1300-1000 cm⁻¹ region.
C-Br stretching: A strong absorption band in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.
Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. globalresearchonline.netcapes.gov.br Comparing the experimental IR and Raman spectra with the calculated values aids in the detailed assignment of each vibrational mode.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |
| Aryl Ether C-O-C Stretch | 1270 - 1230 (asymmetric) | IR |
| C-Br Stretch | 600 - 500 | IR |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR |
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic properties of a molecule. These techniques measure the transitions between electronic energy levels that occur when a molecule absorbs and subsequently emits light. The absorption and emission spectra are sensitive to the extent of π-conjugation in the molecule.
The dibenzofuran core is a conjugated system, and the addition of a phenyl group at the 7-position extends this conjugation, which is expected to shift the absorption and emission maxima to longer wavelengths (a red shift) compared to unsubstituted dibenzofuran. rsc.org The bromine substituent can also influence the electronic properties through inductive and resonance effects.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent would show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon. This emission is known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The photophysical properties of benzofuran (B130515) derivatives are of interest for their potential use in designing optoelectronic materials. researchgate.netresearchgate.net
Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide information about the change in dipole moment of the molecule upon electronic excitation.
Table 4: Expected Photophysical Properties for this compound
| Property | Description | Expected Observation |
|---|---|---|
| λ_max (Absorption) | Wavelength of maximum UV-Vis absorption. | Multiple bands corresponding to π→π* transitions in the UV region. |
| λ_em (Emission) | Wavelength of maximum fluorescence emission. | Emission at a longer wavelength than absorption (Stokes shift). |
| Quantum Yield (Φ_f) | Efficiency of the fluorescence process. | Value between 0 and 1, influenced by molecular structure and environment. |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions (if applicable)
If a suitable single crystal can be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The exact dihedral angle between the phenyl ring and the dibenzofuran plane.
Intermolecular Interactions: How the molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as π-π stacking between the aromatic rings, C-H···π interactions, and halogen bonding involving the bromine atom (e.g., C-Br···π or C-Br···O interactions). researchgate.net These supramolecular interactions are crucial for understanding the material's bulk properties. mdpi.com
The crystal structure provides the ultimate confirmation of the connectivity and stereochemistry determined by other methods. For example, the structure of related bromo-substituted coumarins and naphthofurans has been successfully determined using this technique, revealing details about their planarity and intermolecular forces. researchgate.netresearchgate.net
Applications of 3 Bromo 7 Phenyldibenzo B,d Furan and Its Derivatives in Advanced Materials and Chemical Technologies
Role as a Building Block in Organic Electronic Materials
The inherent electronic characteristics of the dibenzofuran (B1670420) core, such as its high triplet energy and good charge transport capabilities, make it an attractive component for organic electronic materials. The presence of the bromo and phenyl groups on the 3-Bromo-7-phenyldibenzo[b,d]furan backbone allows for further molecular engineering to fine-tune the material's properties for specific device applications.
Derivatives of dibenzofuran are extensively utilized in the development of organic light-emitting diodes (OLEDs). google.comgoogle.com They are particularly valued as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. rsc.orgopenreadings.eu The high triplet energy of the dibenzofuran unit is crucial for preventing back energy transfer from the light-emitting dopant to the host, thereby ensuring high device efficiency. openreadings.eu The 3-bromo-7-phenyl substitution provides a key platform for creating advanced OLED materials. The bromine atom can be readily converted into other functional groups or used as a handle for coupling with other aromatic systems, while the phenyl group contributes to the material's morphological stability and electronic properties.
Patents have been filed for derivative compounds that use a dibenzofuran core framework for OLED applications, citing improvements in efficiency and operational lifetime. google.com For instance, regioisomeric dibenzofuran-based bipolar host materials have been synthesized and shown to achieve high external quantum efficiencies (EQEs) in yellow phosphorescent OLEDs. rsc.org In one study, a device using a 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile host achieved a maximum current efficiency of 77.2 cd A⁻¹ and an EQE of 25.3%. rsc.org Similarly, blue MR-TADF emitters incorporating a dibenzofuran moiety have demonstrated exceptional performance, with EQEs reaching 25.9% and high color purity. rsc.org
Table 1: Performance of Selected Dibenzofuran-Based Host Materials in OLEDs
| Host Material | Emitter | Max. EQE (%) | Color | Ref. |
|---|---|---|---|---|
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | PO-01 (Yellow) | 25.3 | Yellow | rsc.org |
| DABNA-3-DBF | MR-TADF (Blue) | 25.9 | Blue | rsc.org |
| 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] | DMeCzIPN (Blue) | ~5% (initial) | Blue | openreadings.eu |
The fluorescent nature of the dibenzofuran core also suggests its potential use in the development of fluorescent probes, although specific applications of this compound itself are not widely reported. The general principle involves linking the dibenzofuran fluorophore to a receptor unit that can selectively interact with an analyte of interest.
Organic field-effect transistors (OFETs) are a key component of flexible and low-cost electronics. openreadings.eu The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel. researchgate.net Materials based on fused aromatic rings, such as dibenzofuran, are promising candidates for organic semiconductors due to their rigid structure, which can facilitate ordered packing in the solid state and efficient intermolecular charge transport.
While research on this compound for this specific application is not extensively published, studies on structurally related benzofuran (B130515) derivatives have shown their potential in OFETs. researchgate.net For example, oligomers end-capped with benzofuran moieties have been synthesized and investigated as p-type semiconducting layers. researchgate.net Derivatives with thiophene (B33073) or bithiophene central units exhibited transistor activity with mobilities reaching approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net The 3-bromo-7-phenyl configuration of the title compound offers a route to synthesize extended conjugated systems through cross-coupling reactions, which could lead to materials with tailored electronic properties suitable for organic transistors.
Utility in Catalyst Design and Ligand Synthesis
The 3-bromo functionality on the dibenzofuran ring is a critical feature that allows for its use in the synthesis of specialized ligands for transition metal catalysis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce phosphine (B1218219) groups, which are highly effective ligands for catalysts used in a wide array of chemical transformations.
For example, dibenzofuran-based phosphine ligands have been developed and studied. researchgate.netnih.gov These ligands are typically synthesized by first lithiating the brominated dibenzofuran precursor, followed by reaction with a chlorophosphine. The resulting phosphine ligand can then be coordinated to a metal center, such as palladium or rhodium. The electronic properties and steric bulk of these ligands, influenced by the rigid dibenzofuran backbone, can control the reactivity and selectivity of the catalyst. tcichemicals.com
Specifically, sulfonated dibenzofuran-based phosphine ligands have been reported for use in palladium-catalyzed Heck cross-coupling reactions in aqueous media. researchgate.net Furthermore, phosphine oxide decorated dibenzofuran platforms have been synthesized and their coordination chemistry with various metal ions, including lanthanides and actinides, has been explored. nih.govresearchgate.net These studies demonstrate that the dibenzofuran scaffold can serve as a robust platform for creating multidentate ligands with specific coordination properties.
Development of Chemical Sensors and Probes (non-biological sensing)
The intrinsic fluorescence of the dibenzofuran core provides a foundation for the design of chemosensors for non-biological applications, such as the detection of metal ions or other environmental analytes. nih.govresearchgate.net A fluorescent chemosensor typically consists of a fluorophore (the signaling unit) covalently linked to a chelating agent (the recognition unit) that selectively binds to the target analyte. Upon binding, the photophysical properties of the fluorophore, such as its emission intensity or wavelength, are altered, providing a detectable signal.
While specific sensors based on this compound have not been detailed in the literature, the compound serves as an excellent starting point for such designs. The phenyl group can be functionalized to introduce a recognition moiety, or the bromine atom can be used as a reactive site to attach a chelating group via cross-coupling chemistry. The development of fluorescent sensors for heavy metal ions is an active area of research, and new organic dyes are continually being explored for this purpose. nih.govrsc.org The high quantum yield and stability associated with many fused aromatic systems make dibenzofuran derivatives attractive candidates for the fluorophore component in these sensors.
Exploitation in Polymer Science and High-Performance Materials
The bifunctional nature of this compound, with its reactive bromo group and potential for further functionalization on the phenyl ring, allows for its consideration as a monomer in the synthesis of high-performance polymers. The rigid and thermally stable dibenzofuran unit can be incorporated into polymer backbones to enhance their thermal, mechanical, and electronic properties.
For instance, poly(dibenzofuran)s could be synthesized through polymerization reactions involving the bromine atom, such as in Yamamoto or Suzuki polycondensation. The resulting polymers would be expected to possess high glass transition temperatures and thermal stability due to the rigid dibenzofuran units. Such materials could find applications in areas requiring high thermal performance or specific electronic properties. While specific polymers derived from this compound are not yet prominent in the literature, the chemistry of polybrominated dibenzofurans is of interest in environmental science and toxicology, indicating that the fundamental reactivity of these compounds is well-recognized. nih.gov
Potential in Advanced Chemical Synthesis Methodologies
This compound is a valuable intermediate in advanced chemical synthesis, primarily due to the versatility of its bromo-substituent. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide powerful tools for the derivatization of this core structure. nih.govmdpi.com
The Suzuki-Miyaura reaction, which couples an organoboron compound with an aryl halide, can be used to replace the bromine atom on the dibenzofuran ring with a wide variety of aryl or alkyl groups. nih.govsemanticscholar.org This allows for the synthesis of a large library of 3,7-disubstituted dibenzofuran derivatives with diverse electronic and steric properties. Similarly, the Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of amine functionalities at the 3-position. nih.govorgsyn.org These reactions are fundamental in medicinal chemistry and materials science for building complex molecular architectures from simpler, functionalized building blocks. The ability to perform these transformations efficiently on the this compound scaffold underscores its importance as a versatile platform for synthetic innovation. biointerfaceresearch.comorganic-chemistry.orgresearchgate.net
Structure Property Relationship Studies in Dibenzo B,d Furan Systems
Influence of Bromine and Phenyl Substituents on Electronic Properties
The electronic properties of dibenzo[b,d]furans are profoundly influenced by the nature and position of their substituents. The introduction of a bromine atom and a phenyl group at the 3 and 7 positions, respectively, imparts a unique electronic profile to the dibenzofuran (B1670420) core.
The bromine atom, being highly electronegative, acts as an electron-withdrawing group through an inductive effect (-I). This effect generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a larger HOMO-LUMO gap. However, the bromine atom also possesses lone pairs of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect, which can partially counteract the inductive effect. In aromatic systems, the inductive effect often dominates.
Conversely, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on its orientation and interaction with the dibenzofuran core. Primarily, the phenyl group extends the π-conjugation of the system. This extension of the conjugated system typically leads to a destabilization of the HOMO and a stabilization of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap is often associated with a red-shift in the absorption and emission spectra.
In 3-Bromo-7-phenyldibenzo[b,d]furan, these two substituents exert opposing electronic influences. The interplay between the electron-withdrawing nature of the bromine atom and the extended π-conjugation provided by the phenyl group allows for the fine-tuning of the molecule's electronic properties. Theoretical studies on similar substituted aromatic compounds have shown that substituents can significantly influence the energy levels of the frontier molecular orbitals. For instance, studies on substituted borafluorenes, which are isoelectronic with carbocations derived from fluorenes, have revealed that substituents have a strong influence on the LUMO levels but less influence over the HOMO levels. orgsyn.org
Table 1: Representative Data on the Influence of Substituents on the Electronic Properties of Aromatic Systems
| Compound/System | Substituent(s) | Effect on HOMO | Effect on LUMO | HOMO-LUMO Gap | Reference |
| Substituted Borafluorenes | Electron-withdrawing | Minor influence | Strong stabilization | Varies | orgsyn.org |
| Substituted c-C5Fs | Halogen (F, Cl) | Increased energy | Decreased energy | Decreased | acs.org |
| Aryl Boronic Acids | Electron-donating | Increased energy | - | Decreased | rsc.org |
Impact of Molecular Architecture on Photophysical Behavior
The photophysical properties of dibenzo[b,d]furan derivatives, such as their fluorescence quantum yield (Φf) and lifetime (τf), are intrinsically linked to their molecular architecture. The introduction of substituents like bromine and phenyl groups can significantly alter these properties.
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. It is highly sensitive to the balance between radiative and non-radiative decay pathways from the excited state. The rigid and planar structure of the dibenzofuran core generally favors fluorescence with a reasonably high quantum yield.
The presence of a heavy atom like bromine can, however, decrease the fluorescence quantum yield through the "heavy-atom effect." This effect promotes intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), a non-radiative pathway that competes with fluorescence. Conversely, extending the π-conjugation with a phenyl group can either increase or decrease the quantum yield depending on the specific interactions. Extended conjugation often leads to a higher molar extinction coefficient and can enhance the radiative decay rate, but it can also introduce new non-radiative decay channels, such as those involving rotational freedom of the phenyl ring.
The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is also affected by these structural modifications. An increase in non-radiative decay pathways, such as that induced by the heavy-atom effect, will shorten the fluorescence lifetime. The relationship between quantum yield and lifetime is given by the equation: Φf = k_r * τf, where k_r is the radiative decay rate constant.
Studies on various fluorophores have demonstrated that substituent effects on photophysical properties can be complex and are not always intuitive. acs.orgmdpi.com For example, in a series of substituted benzothiazole-difluoroborates, isomeric molecules exhibited fluorescence quantum yields ranging from very low to very high, highlighting the subtle interplay of electronic and steric factors. acs.orgmdpi.comrsc.org
Table 2: Illustrative Photophysical Data for Substituted Aromatic Fluorophores
| Fluorophore System | Substituent | Effect on Fluorescence Quantum Yield (Φf) | Effect on Fluorescence Lifetime (τf) | Reference |
| Fluorescein Derivatives | Halogenation | Generally decreases | Generally decreases | researchgate.net |
| Rhodamine Analogues | Alkyl groups on N | Increases with steric hindrance | Increases with steric hindrance | nih.gov |
| Benzothiazole-difluoroborates | OMe vs. CF3 | Varies significantly with position | Varies significantly with position | acs.orgmdpi.comrsc.org |
Correlation between Structure and Reactivity Profiles
The dibenzofuran nucleus itself has a specific reactivity pattern in electrophilic aromatic substitution, with the 2, 8, 3, and 7 positions being the most reactive, in that order. preprints.org The presence of a phenyl group at the 7-position and a bromine at the 3-position will further modulate this reactivity.
The bromine atom at the 3-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are powerful tools for the synthesis of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
Suzuki-Miyaura Coupling: The reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent. The reactivity in Suzuki coupling can be influenced by the electronic nature of the substituents on the coupling partners. rsc.org
Buchwald-Hartwig Amination: This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. This is a widely used method for the synthesis of arylamines. acs.org
Heck Reaction: The coupling of this compound with an alkene under palladium catalysis would result in the formation of a new carbon-carbon double bond, leading to a vinyl-substituted dibenzofuran.
Table 3: Reactivity of Bromo-Aromatic Compounds in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Typical Product | Reference |
| Suzuki-Miyaura | 2-(4-bromophenyl)benzofuran | Arylboronic acid | 2-(biaryl)benzofuran | |
| Buchwald-Hartwig | Aryl mesylates | Amines | Arylamines | acs.org |
| Heck Reaction | 3-bromoindazoles | Alkenes | 3-vinylindazoles |
Note: This table showcases the utility of bromo-aromatic compounds as substrates in various cross-coupling reactions, which is directly applicable to the reactivity of this compound.
Systematic Variation and Property Tuning Strategies
The systematic variation of substituents on the dibenzo[b,d]furan core is a powerful strategy for tuning the properties of the resulting materials for specific applications, particularly in the field of organic electronics. mdpi.comrsc.org By carefully selecting and positioning functional groups, one can control the HOMO and LUMO energy levels, the emission color, the fluorescence quantum yield, and the charge-transport characteristics.
For the this compound scaffold, several tuning strategies can be envisioned:
Modification of the Phenyl Group: Replacing the phenyl group at the 7-position with other aryl or heteroaryl groups can significantly alter the electronic and photophysical properties. Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) onto the phenyl ring would allow for fine-tuning of the HOMO/LUMO levels and, consequently, the emission color.
Reactions at the Bromine Position: As discussed in the previous section, the bromine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions. This allows for the creation of a library of 3,7-disubstituted dibenzofuran derivatives with diverse properties. For example, coupling with different aromatic boronic acids would lead to a series of bis-aryl dibenzofurans with systematically varied conjugation lengths and electronic characteristics.
Introduction of Additional Substituents: Further functionalization of the dibenzofuran core at other available positions (e.g., 2, 8) would provide another dimension for property tuning. This could involve the introduction of solubilizing alkyl chains to improve processability or the incorporation of other functional groups to impart specific desired properties.
This modular approach, combining different substituents at various positions, allows for the rational design of dibenzo[b,d]furan-based materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. The synthesis of a variety of asymmetric azobenzenes with tailored photophysical properties through systematic modifications of substitution patterns serves as a prime example of such a strategy in a different class of organic materials.
Future Directions and Emerging Research Avenues for 3 Bromo 7 Phenyldibenzo B,d Furan Chemistry
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of complex organic molecules like 3-Bromo-7-phenyldibenzo[b,d]furan traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A key area of future research will be the development of more sustainable and environmentally friendly synthetic methods. This aligns with the growing emphasis on green chemistry principles within the chemical industry.
Recent advancements in the synthesis of dibenzofuran (B1670420) derivatives have highlighted several promising avenues. For instance, visible-light-promoted synthesis offers an eco-friendly alternative to traditional methods, often proceeding under mild conditions with high efficiency. The use of organic photosensitizers to facilitate intramolecular C-O bond formation is a particularly attractive strategy that could be adapted for the synthesis of this compound.
Furthermore, the development of transition-metal-free synthetic protocols is gaining traction. These methods avoid the use of expensive and potentially toxic heavy metals, contributing to a greener chemical process. Researchers are exploring base-induced reactions and catalyst-free approaches for constructing the dibenzofuran scaffold, which could be tailored for the specific substitution pattern of this compound.
| Synthetic Approach | Key Features | Potential for this compound |
| Visible-Light-Promoted Synthesis | Utilizes light as an energy source, often with organic photosensitizers. Mild reaction conditions. | Could enable a more energy-efficient and environmentally benign synthesis. |
| Transition-Metal-Free Protocols | Avoids the use of heavy metal catalysts. Often employs base-induced or catalyst-free conditions. | Reduces the environmental impact and cost of synthesis. |
| One-Pot Reactions | Combines multiple synthetic steps into a single reaction vessel. | Increases efficiency and reduces waste generation. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bromine atom on the dibenzofuran core of this compound serves as a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring the full extent of its reactivity, potentially leading to the discovery of novel reaction pathways and the synthesis of unprecedented molecular architectures.
The bromo substituent is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a diverse array of functional groups at the 3-position, enabling the synthesis of a library of derivatives with tailored properties. The phenyl group at the 7-position can also influence the reactivity of the dibenzofuran core, potentially leading to regioselective transformations that are not observed in simpler dibenzofuran systems.
Moreover, the dibenzofuran nucleus itself can undergo various electrophilic substitution reactions. Investigating the interplay between the directing effects of the bromo and phenyl substituents will be crucial for controlling the regioselectivity of these reactions. This could open up avenues for the synthesis of highly functionalized and structurally complex dibenzofuran derivatives.
Integration into Hybrid Material Systems
The unique photophysical and electronic properties of the dibenzofuran scaffold make it an attractive building block for advanced materials. A significant future research direction will be the integration of this compound into hybrid material systems, where its properties can be combined with those of other materials to create novel functionalities.
One promising application is in the field of organic light-emitting diodes (OLEDs). Dibenzofuran derivatives have been investigated as host materials for phosphorescent emitters, and the specific substitution pattern of this compound could lead to materials with improved charge transport and stability. The bromine atom could also serve as a site for further functionalization to fine-tune the material's properties for specific applications.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting catalytic, sensing, or gas storage properties. The bromo and phenyl groups could act as linkers or be further modified to create specific binding sites within the framework. The development of hybrid materials based on magnetic iron oxides and bromo-functionalized organic molecules has also been reported, suggesting potential applications in areas such as medical imaging or targeted drug delivery.
Advanced Computational Modeling for Predictive Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. Advanced computational modeling will play a crucial role in accelerating the discovery and development of this compound-based technologies.
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. This information can guide synthetic efforts by identifying the most promising synthetic targets and predicting their properties before they are synthesized in the lab. For example, computational studies can help in understanding the frontier molecular orbitals (HOMO and LUMO) which are crucial for designing efficient materials for electronic applications.
Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or within a material matrix. This can provide insights into its interactions with other molecules and its self-assembly behavior, which is important for the design of functional materials.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reactivity. |
| Molecular Dynamics (MD) Simulations | Study of molecular behavior in different environments and self-assembly. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties. |
Unveiling New Paradigms in Dibenzo[b,d]furan-Based Technologies
The unique structural features of this compound position it as a promising candidate for a wide range of technological applications. While research on this specific compound is still in its nascent stages, the broader class of dibenzofuran derivatives has already shown significant potential in several areas.
In materials science, the development of novel dibenzofuran-based polymers and dendrimers could lead to materials with enhanced thermal stability, charge transport properties, and processability. The ability to precisely control the functionalization of the dibenzofuran core, facilitated by the bromo and phenyl groups of this compound, will be key to realizing these advancements.
In the pharmaceutical and agrochemical industries, dibenzofuran derivatives have been investigated for their biological activity. The specific substitution pattern of this compound could lead to compounds with unique pharmacological or pesticidal properties. Future research will likely involve the synthesis and screening of a library of derivatives to identify lead compounds for further development.
The continued exploration of this compound and its derivatives holds the promise of not only expanding our fundamental understanding of chemical reactivity and molecular design but also paving the way for the development of new technologies that can address some of the most pressing challenges of our time.
Q & A
Q. Answer :
- X-ray diffraction : Use SHELX (SHELXL for refinement) to resolve anisotropic displacement parameters and validate bond lengths/angles .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and disorder .
Workflow :
Data collection (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution via direct methods (SHELXS).
Refinement with SHELXL, incorporating hydrogen atom positions from Fourier difference maps .
Advanced: How are crystallographic data contradictions resolved (e.g., twinning, disorder)?
Q. Answer :
- Twinning : SHELXL’s TWIN/BASF commands model twinned data by refining scale factors for each domain .
- Disorder : Split positions (PART commands) and restrained isotropic displacement parameters (ISOR) improve model accuracy.
Case Study : A 2020 study resolved phenyl group disorder in dibenzofuran derivatives using 98:2 occupancy ratios and ISOR restraints, achieving R1 = 0.039 .
Basic: Which spectroscopic methods validate 3-Bromo-7-phenyldibenzofuran’s structure?
Q. Answer :
- FT-IR : Peaks at 670–750 cm⁻¹ (C-Br stretch) and 1450–1600 cm⁻¹ (aromatic C=C) .
- NMR :
- ¹H NMR : Downfield shifts for protons near bromine (e.g., δ 7.8–8.2 ppm for H-2 and H-4).
- ¹³C NMR : C-Br signal at δ 110–120 ppm.
- MS : Molecular ion [M⁺] at m/z 337 (C₁₈H₁₁BrO⁺).
Advanced: How does dynamic headspace GC-MS improve detection limits for trace impurities?
Answer :
Dynamic headspace (purge-and-trap) concentrates volatile byproducts (e.g., residual furans) with 30× higher sensitivity than static methods. Key parameters:
- Purge time : 15 min at 80°C.
- Trap material : Tenax® GR for high furan retention .
Table 2 : GC-MS Sensitivity Comparison
| Method | LOD (ppb) | Recovery (%) |
|---|---|---|
| Static | 50 | 78 |
| Dynamic | 1.5 | 92 |
Basic: What safety precautions are advised for handling brominated dibenzofurans?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (risk phrases: R36/37/38) .
- Storage : 0–6°C in amber vials to prevent photodegradation .
Advanced: Can furan toxicity models inform risk assessments for brominated dibenzofurans?
Answer :
While furan’s hepatotoxicity (via CYP2E1-mediated oxidation to cis-2-butene-1,4-dial) is well-documented , brominated analogs may exhibit altered metabolism.
- In vitro assays : Use HepG2 cells to compare IC₅₀ values of furan vs. brominated derivatives.
- QSAR modeling : Predict bioactivity using logP and electrophilicity indices .
Table 3 : Toxicity Parameters (Rodent Models)
| Compound | LD₅₀ (mg/kg) | Target Organ |
|---|---|---|
| Furan | 5.3 | Liver |
| 2-Bromodibenzofuran | 22.1 | Kidney |
Basic: How is computational chemistry applied to optimize synthesis pathways?
Q. Answer :
- DFT calculations : Predict reaction barriers and intermediates (e.g., B3LYP/6-31G(d,p) for bromination transition states) .
- Retrosynthetic analysis : Tools like Pistachio/BKMS identify feasible routes using existing databases .
Advanced: What strategies mitigate furan formation during high-temperature reactions?
Q. Answer :
- Process control : Reduce heating time (<100°C) and employ microwave-assisted synthesis.
- Scavengers : Add antioxidants (e.g., BHT) to trap reactive intermediates .
Case Study : EFSA reported 40% furan reduction in baked goods using ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
